molecular formula C13H18O3S B8632240 S-(2,2-diethoxyethyl) benzenecarbothioate

S-(2,2-diethoxyethyl) benzenecarbothioate

Katalognummer: B8632240
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: XEWYFZZFOFWJBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2,2-diethoxyethyl) benzenecarbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzene ring attached to a thioester group, which in turn is connected to a 2,2-diethoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-diethoxyethyl) benzenecarbothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction is carried out under mild conditions and can be efficiently achieved using standard laboratory techniques . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: S-(2,2-diethoxyethyl) benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

S-(2,2-diethoxyethyl) benzenecarbothioate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of S-(2,2-diethoxyethyl) benzenecarbothioate involves its interaction with various molecular targets and pathways. In photoinitiation, for example, the compound absorbs ultraviolet light, leading to the formation of free radicals that initiate polymerization reactions. The thioester group plays a crucial role in this process by stabilizing the radical intermediates and facilitating the formation of the desired polymer products .

Vergleich Mit ähnlichen Verbindungen

  • S-Phenyl thiobenzoate
  • S-Benzyl thiobenzoate
  • S-Methyl thiobenzoate

Comparison: S-(2,2-diethoxyethyl) benzenecarbothioate is unique due to the presence of the 2,2-diethoxyethyl group, which imparts distinct chemical properties compared to other thioesters. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications where other thioesters may not be as effective .

Eigenschaften

Molekularformel

C13H18O3S

Molekulargewicht

254.35 g/mol

IUPAC-Name

S-(2,2-diethoxyethyl) benzenecarbothioate

InChI

InChI=1S/C13H18O3S/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI-Schlüssel

XEWYFZZFOFWJBS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CSC(=O)C1=CC=CC=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.